tert-Butyl (S)-2-amino-4-methylpent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S)-2-amino-4-methylpent-4-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an amino group, and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-amino-4-methylpent-4-enoate can be achieved through several methods. One common approach involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. Another method includes the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions to form tert-butyl esters . Additionally, flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable synthesis route .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of large-scale flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced environmental impact compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-amino-4-methylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl (2S)-2-amino-4-methylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-amino-4-methylpent-4-enoate involves its interaction with specific molecular targets and pathways. For instance, in nucleophilic substitution reactions, the amino group acts as a nucleophile, attacking electrophilic centers in other molecules . The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl propanoate: Similar in structure but lacks the amino group and double bond.
Tert-butyl acetate: Another ester with a tert-butyl group but different functional groups.
Tert-butylamine: Contains the tert-butyl group and amino group but lacks the ester functionality.
Uniqueness
Tert-butyl (2S)-2-amino-4-methylpent-4-enoate is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis. The presence of both the amino group and the double bond allows for a wide range of chemical transformations, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
87325-69-7 |
---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-4-methylpent-4-enoate |
InChI |
InChI=1S/C10H19NO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h8H,1,6,11H2,2-5H3/t8-/m0/s1 |
InChI Key |
HQVGCJRZCBKNRI-QMMMGPOBSA-N |
Isomeric SMILES |
CC(=C)C[C@@H](C(=O)OC(C)(C)C)N |
Canonical SMILES |
CC(=C)CC(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.